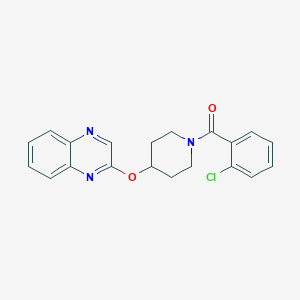

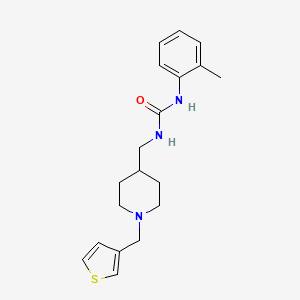

![molecular formula C14H8F6N6 B2839177 2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338786-57-5](/img/structure/B2839177.png)

2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

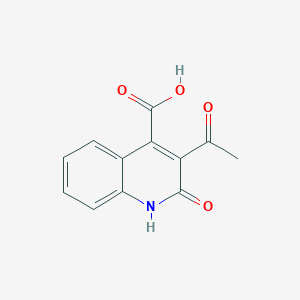

The compound “2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with a molecular weight of 374.25 . It is also known by the synonym "2-[1-cyano-2-(dimethylamino)vinyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C14H8F6N6/c1-25(2)6-7(4-21)11-8(5-22)12-23-9(13(15,16)17)3-10(14(18,19)20)26(12)24-11/h3,6H,1-2H3/b7-6+" . This indicates the presence of fluorine, nitrogen, and carbon atoms in the structure, which is typical for pyrazolo[1,5-a]pyrimidines .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, it’s known that pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions, including the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.25 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Studies have showcased the compound's versatility in synthesizing a range of heterocyclic derivatives, including pyrazoles, pyridines, and pyrimidines, through reactions with different nucleophiles. For instance, reactions with nitrogen nucleophiles like hydroxylamine, hydrazine, and guanidine have led to the formation of isoxazole, pyrazole, and pyrimidine derivatives, respectively (Bondock, Tarhoni, & Fadda, 2011; Rahmani et al., 2018).

Precursor for Polyheterocyclic Compounds

It has also been used as a precursor for the synthesis of several novel polyheterocyclic compounds, indicating its potential as a versatile building block in medicinal chemistry. The ability to undergo reactions that lead to the formation of complex structures underlines its importance in drug discovery and development (Metwally, Abdallah, & Almabrook, 2017).

Antimicrobial and Biological Activity

Some derivatives synthesized from this compound have been tested for antimicrobial properties, showcasing the potential for developing new antimicrobial agents. This aligns with the ongoing search for new therapeutic agents that can combat resistant microbial strains (Abu-Melha, 2013).

Catalytic Applications in Synthesis

Its utility extends to serving as a reagent in catalyzed synthesis processes, further highlighting its role in facilitating efficient chemical transformations. This aspect is critical for developing sustainable and cost-effective chemical synthesis methods (Khashi, Davoodnia, & Rao Lingam, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By disrupting the normal progression of the cell cycle, the compound can effectively halt the proliferation of cells, including cancerous ones .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . This is achieved by disrupting the normal progression of the cell cycle through the inhibition of CDK2 . This can have significant implications in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

properties

IUPAC Name |

2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6N6/c1-25(2)6-7(4-21)11-8(5-22)12-23-9(13(15,16)17)3-10(14(18,19)20)26(12)24-11/h3,6H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYATJMSDYILD-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

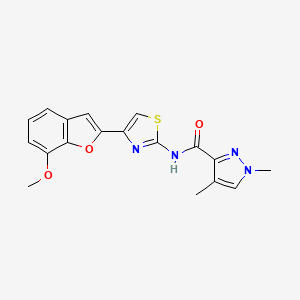

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)

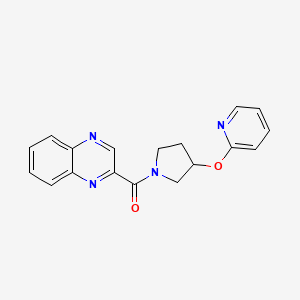

![N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2839106.png)

![3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2839108.png)

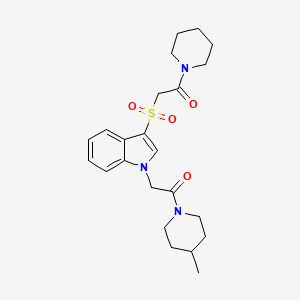

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2839112.png)